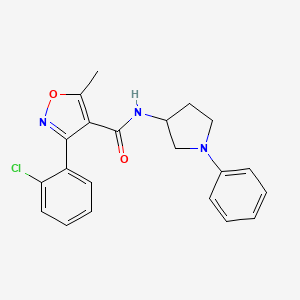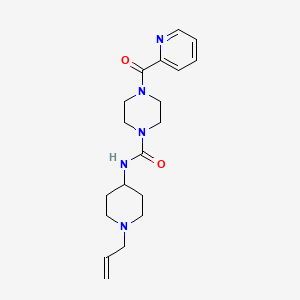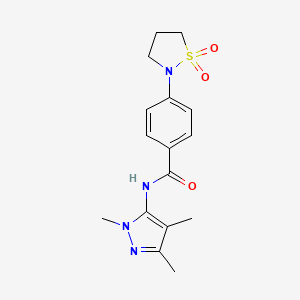![molecular formula C15H17F3N2O2 B6963428 3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide](/img/structure/B6963428.png)
3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Similar in having a trifluoromethyl group attached to a phenyl ring.
1-(4-Bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole: Contains a trifluoromethyl group and a phenyl ring but differs in the presence of a triazole ring.
Uniqueness
3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide is unique due to its combination of a piperidine ring and a trifluoromethyl-substituted phenyl ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-oxo-3-[4-[4-(trifluoromethyl)phenyl]piperidin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2/c16-15(17,18)12-3-1-10(2-4-12)11-5-7-20(8-6-11)14(22)9-13(19)21/h1-4,11H,5-9H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUJEMYENDVVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)C(F)(F)F)C(=O)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-methyl-N-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)methylamino]phenyl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B6963349.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-morpholin-4-ylpyrrolidine-1-carboxamide](/img/structure/B6963350.png)
![N-[(1-butyl-3-methylpyrazol-4-yl)methyl]-3-(1-methylpyrazol-4-yl)pyrrolidine-1-carboxamide](/img/structure/B6963354.png)
![1-[[3-(piperidine-1-carbonyl)phenyl]methyl]-3,4-dihydro-2H-1,4-benzodiazepin-5-one](/img/structure/B6963366.png)
![2-methyl-5-[4-(3-methylbutoxy)piperidine-1-carbonyl]-1H-pyridin-4-one](/img/structure/B6963371.png)
![3-(4-ethylpiperazin-1-yl)-N-[2-(furan-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B6963382.png)
![N-[(6-methoxypyridin-3-yl)methyl]-4-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B6963390.png)
![1-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6963393.png)
![N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6963394.png)
![N-[1-(4-acetylthiophene-2-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B6963402.png)


![N-[[1-(3,4-dihydro-1H-isochromene-1-carbonyl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B6963441.png)

